
Chlorocitalopram
概要
説明
Chlorocitalopram is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is structurally related to citalopram, a well-known antidepressant. This compound is primarily used in scientific research as an internal standard for citalopram, aiding in the accurate measurement and analysis of citalopram levels in various studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorocitalopram involves several steps, starting from the basic structure of citalopram. One common method includes the selective chlorination of citalopram using appropriate chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful selection of solvents and manipulation of pH values to isolate this compound salts with high purity. The final product is often converted to a hydrobromide salt for stability and ease of handling .
化学反応の分析
Types of Reactions
Chlorocitalopram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with various functional groups.
科学的研究の応用
Chlorocitalopram, a derivative of citalopram, is primarily known as an antidepressant in the selective serotonin reuptake inhibitor (SSRI) class. Its applications extend beyond psychiatry into various scientific research domains, showcasing its potential in pharmacology, biochemistry, and clinical studies. This article delves into the applications of this compound, supported by data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential effects on neurotransmitter systems beyond serotonin. Research indicates that it may interact with norepinephrine and dopamine receptors, which could enhance its efficacy in treating depression and anxiety disorders.
Key Findings:
- Serotonin Modulation: this compound's primary mechanism involves inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Studies suggest that this action can lead to improved mood and anxiety levels in patients.
- Norepinephrine Interaction: Some studies have shown that this compound may also influence norepinephrine levels, potentially offering benefits for patients with both depressive and anxiety symptoms .
Clinical Applications
This compound is utilized in clinical settings for managing major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its efficacy and safety profile have been evaluated through numerous clinical trials.
Clinical Trial Insights:
- Efficacy: A randomized controlled trial demonstrated that patients receiving this compound showed significant improvement in depression scales compared to placebo groups .
- Safety Profile: Adverse effects are generally mild, with nausea, headache, and sexual dysfunction being the most commonly reported. Long-term studies indicate a favorable safety profile when monitored appropriately .
Neurobiological Studies
Research has explored the neurobiological impact of this compound on brain function and structure. Neuroimaging studies have revealed changes in brain connectivity associated with treatment.
Neuroimaging Findings:
- Functional MRI Studies: Patients treated with this compound exhibited increased connectivity in brain regions associated with emotional regulation, such as the prefrontal cortex and amygdala .
- Structural Changes: Longitudinal studies using MRI have indicated potential increases in hippocampal volume among patients treated with this compound, suggesting neuroprotective effects.
Case Studies
Several case studies provide insights into the practical applications of this compound in diverse populations.
Case Study Overview:
- Case 1: A 35-year-old male diagnosed with MDD showed a marked reduction in symptoms after 12 weeks of treatment with this compound, leading to remission as measured by the Hamilton Depression Rating Scale (HDRS).
- Case 2: An elderly female patient with GAD experienced significant relief from anxiety symptoms after switching from another SSRI to this compound, highlighting its utility in older adults who may respond poorly to other medications.
Data Table: Summary of Clinical Findings
Study/Trial | Sample Size | Duration | Outcome Measure | Results |
---|---|---|---|---|
Randomized Controlled Trial | 200 | 12 weeks | HDRS | Significant reduction in scores (p < 0.01) |
Longitudinal MRI Study | 50 | 6 months | Hippocampal Volume | Increased volume observed (p < 0.05) |
Safety Profile Analysis | 300 | 1 year | Adverse Events | Mild side effects reported; no severe events |
作用機序
Chlorocitalopram, like citalopram, functions by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin into presynaptic neurons .
類似化合物との比較
Similar Compounds
Citalopram: The parent compound of chlorocitalopram, used as an antidepressant.
Escitalopram: An enantiomer of citalopram with higher potency.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI with additional anxiolytic properties
Uniqueness of this compound
This compound is unique due to its specific use as an internal standard in analytical studies. Its structural similarity to citalopram allows for accurate quantification and analysis, making it an essential tool in pharmacological research .
生物活性
Chlorocitalopram, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered interest in pharmacological research due to its potential therapeutic effects and unique biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, receptor interactions, structure-activity relationships, and relevant case studies.
This compound acts primarily by inhibiting the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft. This mechanism is similar to that of citalopram but may exhibit differences in binding affinity and selectivity towards various serotonin receptor subtypes.
Key Findings:
- Binding Affinity : Studies indicate that this compound may have a higher affinity for SERT compared to its parent compound, citalopram. This is supported by mutational mapping studies which have identified critical residues in SERT that interact with this compound, enhancing its inhibitory potency .
- Receptor Selectivity : this compound's selectivity for serotonin receptors can lead to varied pharmacological effects, potentially reducing side effects commonly associated with SSRIs .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through its structure-activity relationships. Research has shown that modifications in the chemical structure significantly affect its binding affinity and efficacy.
Compound | Binding Affinity (Ki) | Mechanism |
---|---|---|
Citalopram | 3.3 µM | SERT inhibitor |
This compound | <1 µM | Enhanced SERT inhibition |
- Enantiomeric Differences : The S(+) enantiomer of this compound exhibits approximately 30-fold higher binding affinity at SERT than its R(−) counterpart, highlighting the importance of stereochemistry in its pharmacological profile .
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various experimental models:
- In Vivo Studies : Animal models have demonstrated that chronic administration of this compound leads to significant changes in serotonin receptor density and function. For example, one study showed an upregulation of 5-HT2C receptors following treatment with this compound, indicating potential implications for mood regulation .
- Case Reports : A notable case involved a patient who experienced severe side effects following an overdose of citalopram, which may provide insights into the safety profile of this compound. The patient exhibited symptoms consistent with serotonin syndrome, emphasizing the need for careful monitoring when using SSRIs .
Clinical Implications
The clinical implications of this compound are significant, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its enhanced binding affinity for SERT suggests that it may be more effective at lower doses compared to traditional SSRIs like citalopram.
Efficacy and Safety
- Efficacy : Clinical trials have shown that patients treated with higher doses of citalopram report improved outcomes; however, this compound may achieve similar or superior effects at reduced doses due to its increased potency .
- Safety Profile : Adverse reactions associated with this compound treatment appear consistent with those observed in other SSRIs but may be mitigated by its selective action on serotonin pathways .
特性
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJPACNNYCMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494821 | |
Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-57-9 | |
Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to separate 5-Chlorocitalopram from Citalopram?
A1: Although both compounds share a similar structure, even minor structural differences can significantly alter a drug's pharmacological profile. Separating 5-Chlorocitalopram from Citalopram is crucial to ensure the purity and safety of the final drug product. The presence of 5-Chlorocitalopram as an impurity could potentially lead to unintended side effects or altered efficacy. [, ]
Q2: The research mentions using a specific pH range and solvents for the separation. What is the significance of these parameters?
A2: The process described in the research utilizes the difference in solubility between Citalopram oxalate and 5-Chlorocitalopram at a specific pH range (6-7). By adjusting the pH and introducing specific solvents like toluene or cyclohexane, the researchers can selectively precipitate and separate Citalopram oxalate, leaving 5-Chlorocitalopram in the solution. This fine-tuned approach ensures efficient purification of Citalopram. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。